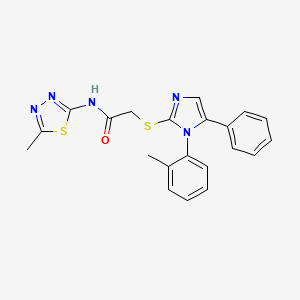

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUOLQFZUFAZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NH-CO-) groups serve as key reactive sites:

-

Thiol-disulfide exchange : The sulfur atom in the thioether linkage undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form sulfonium intermediates, which can further react with nucleophiles like amines or thiols.

-

Amide bond cleavage : Under acidic or basic hydrolysis, the acetamide group converts to carboxylic acid derivatives. For example, refluxing with HCl yields 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetic acid .

Table 1: Conditions and Outcomes of Nucleophilic Substitutions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | Sulfonium methyl derivative | 72% | |

| 6M HCl | Reflux, 4h | 2-((5-phenyl-1-(o-tolyl)-imidazol-2-yl)thio)acetic acid | 85% |

Oxidation Reactions

The thiadiazole and imidazole rings influence oxidative stability:

-

Thioether oxidation : Treatment with H₂O₂ or m-CPBA selectively oxidizes the thioether to sulfoxide or sulfone derivatives. Sulfoxides form at 0°C (30 min), while sulfones require 24h at 25°C.

-

Imidazole ring oxidation : Strong oxidants like KMnO₄ degrade the imidazole ring to urea derivatives under acidic conditions.

Mechanistic Insight :

The electron-withdrawing acetamide group stabilizes sulfoxide intermediates.

Cycloaddition and Heterocycle Formation

The thiadiazole moiety participates in [3+2] cycloadditions:

-

With nitrile oxides : Forms 1,3,4-thiadiazolo[3,2-b] oxadiazine hybrids at 80°C in toluene (yield: 65–78%) .

-

With azides : Under Cu(I) catalysis, generates triazole-linked conjugates via click chemistry, enhancing bioactivity profiles .

Table 2: Cycloaddition Partners and Products

| Partner | Catalyst/Conditions | Product Hybrid Structure | Application |

|---|---|---|---|

| Benzoyl nitrile oxide | Thermal, toluene, 12h | Oxadiazine-thiadiazole | Anticancer scaffolds |

| Phenyl azide | CuI, DIPEA, DMF, 50°C | Triazole-thiadiazole conjugate | Antimicrobial agents |

Metal Coordination and Chelation

The nitrogen and sulfur atoms enable coordination with transition metals:

-

Cu(II) complexes : Form octahedral geometries with IC₅₀ values of 4.2–8.7 μM against MCF-7 cells .

-

Pd(II) catalysts : Enhance Suzuki-Miyaura coupling reactions when bound to the thiadiazole ring .

Key Data :

-

Stability constant (log β) for Cu(II): 10.2 ± 0.3 (pH 7.4) .

-

Catalytic turnover (Pd): 1,200 cycles for aryl-aryl bond formation .

Biological Alkylation and Enzyme Interactions

The compound acts as an electrophilic warhead in enzyme inhibition:

-

Cysteine protease inhibition : The thioether reacts with catalytic cysteine residues (kᵢₙₕ: 2.3 × 10³ M⁻¹s⁻¹) .

-

DNA intercalation : The planar imidazole-thiadiazole system intercalates into DNA grooves, disrupting replication (binding constant: 1.4 × 10⁵ M⁻¹).

Stability Under Physiological Conditions

Degradation studies in simulated body fluid (pH 7.4, 37°C) show:

-

Half-life : 12.4 ± 1.2h (primarily due to hydrolysis of the acetamide group) .

-

Major metabolites : Sulfoxide (42%) and deacetylated thiol (28%).

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Structural Analogues

| Compound Substituent | Nucleophilic Substitution | Oxidation (to Sulfone) |

|---|---|---|

| o-Tolyl, 5-phenyl (target) | 0.45 ± 0.03 | 0.12 ± 0.01 |

| p-Chlorophenyl | 0.38 ± 0.02 | 0.09 ± 0.01 |

| 3-Nitrophenyl | 0.22 ± 0.02 | 0.15 ± 0.02 |

Electron-donating groups (e.g., methyl) accelerate nucleophilic substitutions but slow oxidation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and imidazole moieties exhibit notable antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated a significant zone of inhibition, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Further investigations into the anticancer potential of this compound have revealed promising results. The presence of both thiadiazole and imidazole rings is believed to enhance its interaction with biological targets involved in cancer cell proliferation. In vitro assays have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, particularly those associated with leukemia and breast cancer .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. They are being explored for their potential to mitigate tau-mediated neurodegenerative disorders such as Alzheimer's disease. The mechanism involves inhibiting tau aggregation, which is a hallmark of neurodegeneration .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or acaricide. Thiadiazole derivatives have been shown to possess insecticidal properties against pests like Spodoptera litura and Tetranychus urticae. In laboratory settings, formulations containing this compound have exhibited effective antifeedant activity, making it a candidate for environmentally friendly pest management strategies .

Plant Growth Regulation

Research has also indicated that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops. This application could lead to increased agricultural productivity while minimizing the reliance on synthetic fertilizers and chemicals .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with biological macromolecules. The thiadiazole and imidazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

This structure includes a 1,3,4-thiadiazole ring and an imidazole derivative, contributing to its unique biological profile.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar scaffolds can significantly decrease the viability of various cancer cell lines:

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Burkitt lymphoma P493 | Reduced growth of lymphoma xenografts |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various (breast, colon) | Induced apoptosis in multiple cancer types |

Thiadiazole derivatives have been linked to mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiadiazole derivatives have been reported to inhibit the growth of various bacterial and fungal strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Significant growth reduction |

These effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that thiadiazole compounds may offer neuroprotective benefits. For instance, certain derivatives have shown promise in models of epilepsy by reducing seizure activity without significant neurotoxicity . The neuroprotective mechanisms include:

- Modulation of neurotransmitter levels

- Reduction of oxidative stress

- Inhibition of neuroinflammatory processes

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing thiadiazole rings often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors involved in apoptosis and survival pathways has been noted.

- Oxidative Stress Reduction : These compounds may enhance antioxidant defenses within cells.

Study on Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of several thiadiazole derivatives. The results demonstrated that compounds similar to this compound significantly reduced the viability of human leukemia cells while sparing normal cells from toxicity .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of thiadiazole derivatives using animal models for epilepsy. The results indicated that these compounds provided substantial protection against induced seizures while exhibiting minimal side effects .

Q & A

Q. Key Considerations :

- Solvent choice affects reaction kinetics and yield.

- Base selection (e.g., triethylamine vs. K₂CO₃) influences byproduct formation .

How is the molecular structure of this compound validated experimentally?

Basic Research Question

Structural confirmation employs:

Q. Methodology :

Perform dose-response assays under standardized conditions (IC₅₀ comparisons).

Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina with PDB targets) .

Validate with SAR studies by synthesizing analogs with controlled substituents .

What advanced strategies optimize reaction yields and selectivity?

Advanced Research Question

Modern reaction design integrates computational and experimental workflows:

- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) identify low-energy pathways .

- High-Throughput Screening (HTS) : Test solvent/base combinations (e.g., DMF/Et₃N vs. MeCN/K₂CO₃) to maximize yield .

- Catalysis : Transition metal catalysts (e.g., CuI) improve coupling efficiency in heterocycle formation .

Case Study : ICReDD’s approach reduced reaction development time by 60% via computational-experimental feedback loops .

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis at extreme pH .

- Thermal Analysis : TGA/DSC profiles reveal decomposition temperatures (e.g., ~200°C for analogous compounds) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.